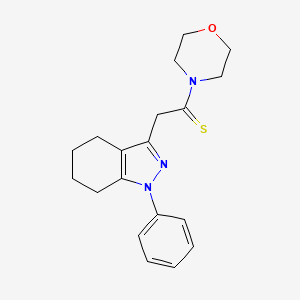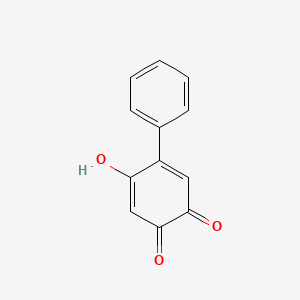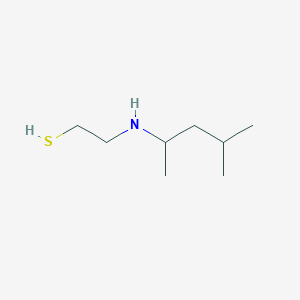
S-2-((1,3-Dimethylbutyl)amino)ethyl thiosulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-2-((1,3-Dimethylbutyl)amino)ethyl thiosulfate is a chemical compound known for its unique structure and properties It is a thiosulfate ester, which means it contains a sulfur atom bonded to an oxygen atom and an organic group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((1,3-Dimethylbutyl)amino)ethyl thiosulfate typically involves the reaction of 2-((1,3-Dimethylbutyl)amino)ethanol with thiosulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired thiosulfate ester. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product. The industrial process may also include purification steps such as distillation or crystallization to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
S-2-((1,3-Dimethylbutyl)amino)ethyl thiosulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates or sulfones.
Reduction: Reduction reactions can convert the thiosulfate group to thiols or sulfides.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield sulfonates, while reduction with sodium borohydride can produce thiols.
Aplicaciones Científicas De Investigación
S-2-((1,3-Dimethylbutyl)amino)ethyl thiosulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other sulfur-containing compounds.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential therapeutic effects, including its role as a sulfur donor in detoxification processes.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of S-2-((1,3-Dimethylbutyl)amino)ethyl thiosulfate involves its ability to donate sulfur atoms. This property makes it useful in reactions that require sulfur incorporation. The compound can interact with various molecular targets, including enzymes and proteins, leading to modifications that alter their activity or function. The pathways involved in these interactions are often complex and depend on the specific biological or chemical context.
Comparación Con Compuestos Similares
Similar Compounds
- S-2-(Dimethylamino)ethyl thiosulfate
- S-2-(Aminoethyl)thiosulfate
- S-2-(Ethylamino)ethyl thiosulfate
Uniqueness
S-2-((1,3-Dimethylbutyl)amino)ethyl thiosulfate is unique due to its specific structural features, such as the presence of the 1,3-dimethylbutyl group. This structural uniqueness can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
Propiedades
Número CAS |
20640-02-2 |
|---|---|
Fórmula molecular |
C8H19NS |
Peso molecular |
161.31 g/mol |
Nombre IUPAC |
2-(4-methylpentan-2-ylamino)ethanethiol |
InChI |
InChI=1S/C8H19NS/c1-7(2)6-8(3)9-4-5-10/h7-10H,4-6H2,1-3H3 |
Clave InChI |
ZKAJEKZZCIABLF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C)NCCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


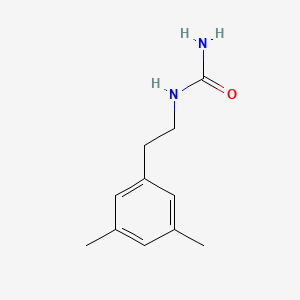
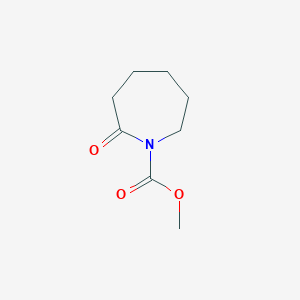
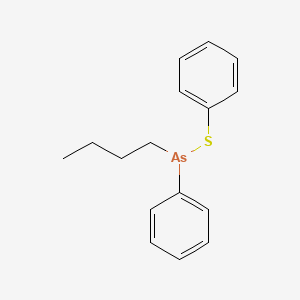
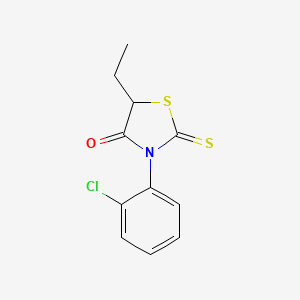


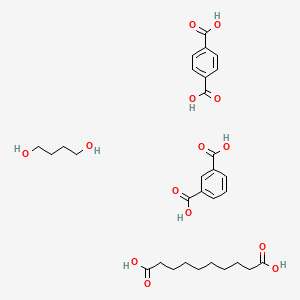
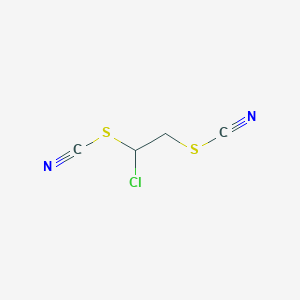
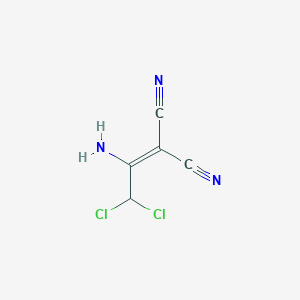
![1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-methylpropan-2-amine;dihydrochloride](/img/structure/B14699016.png)
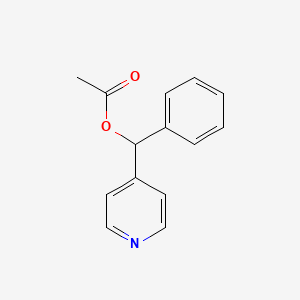
![sodium;8-acetamido-1-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalen-2-olate;chromium(3+)](/img/structure/B14699022.png)
